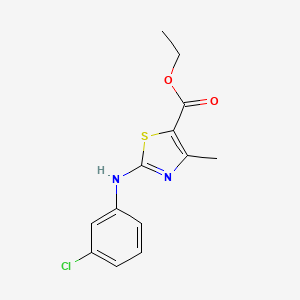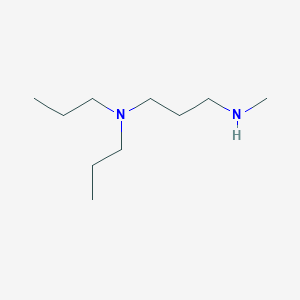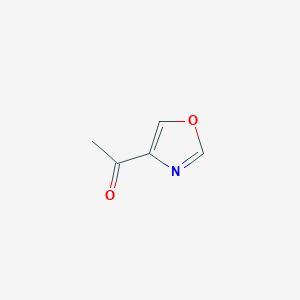
Ethyl 2-((3-chlorophenyl)amino)-4-methylthiazole-5-carboxylate
説明
Physical And Chemical Properties Analysis
科学的研究の応用
Antimicrobial Applications
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have shown significant antimicrobial activities. These compounds were synthesized and tested against various strains of bacteria and fungi. Structural modifications of this compound have led to enhanced antimicrobial properties, demonstrating its potential in developing new antimicrobial agents. The structure-activity relationship was explored using 3D-QSAR analysis, providing insights into how different modifications affect antimicrobial efficacy (Desai, Bhatt, & Joshi, 2019).
Dyeing Polyester Fibres
Novel heterocyclic disperse dyes incorporating the ethyl 2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate moiety have been synthesized for dyeing polyester fibers. These dyes exhibited very good wash, perspiration, sublimation, and rub fastness ratings, although they showed poor photostability. This application highlights the chemical's versatility beyond biomedical research, showcasing its utility in the textile industry (Iyun et al., 2015).
Fluorescent Probes for Biothiol Detection
The compound has been utilized in the synthesis of fluorescent probes for the selective detection of cysteine and homocysteine over other amino acids in aqueous media. This application is crucial for diagnostic purposes, as biothiols play vital roles in physiological processes, and their detection is important for understanding various diseases (Na et al., 2016).
Synthesis of Novel Antimicrobial Agents
Further research into thiazolecarboxylic acid derivatives, including ethyl 2-amino-4-methylthiazole-5-carboxylate, has led to the synthesis of compounds with potential as antimicrobial agents. These studies highlight the compound's role as a precursor in the synthesis of various derivatives with enhanced antimicrobial activities (Mruthyunjayaswamy & Basavarajaiah, 2009).
Application in Dye and Pigment Industry
The compound has been used in the synthesis of disperse dyes for dyeing polyester and nylon fabrics, showing good to excellent fastness properties. This indicates its potential utility in the development of dyes and pigments with specific properties for textile applications (Abolude et al., 2021).
Safety and Hazards
特性
IUPAC Name |
ethyl 2-(3-chloroanilino)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-6-4-5-9(14)7-10/h4-7H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMXCYHPQNMLCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727580 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride](/img/structure/B3158537.png)


![[(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B3158556.png)
amino]-acetic acid](/img/structure/B3158560.png)



![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B3158604.png)
![3,7-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3158608.png)

![6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B3158616.png)

![N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B3158630.png)